molecular formula C7H8LiN3O2 B13480943 lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13480943
M. Wt: 173.1 g/mol
InChI Key: IWXNNVORFVCSJQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a lithium salt derivative of the imidazo[1,2-a]pyrazine scaffold, featuring a carboxylate group at position 2. The imidazo[1,2-a]pyrazine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the imidazole ring and positions 5 and 7 of the pyrazine ring . The tetrahydro (5H,6H,7H,8H) configuration indicates partial saturation of the pyrazine ring, enhancing structural rigidity and influencing electronic properties .

This compound is part of a broader class of imidazo[1,2-a]pyrazine derivatives, which are explored for applications in medicinal chemistry (e.g., kinase inhibitors) and analytical chemistry (e.g., chemiluminescent probes) .

Properties

Molecular Formula

C7H8LiN3O2

Molecular Weight

173.1 g/mol

IUPAC Name

lithium;5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C7H9N3O2.Li/c11-7(12)5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2,(H,11,12);/q;+1/p-1

InChI Key

IWXNNVORFVCSJQ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CN2C(=NC=C2C(=O)[O-])CN1

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino Pyrazine with Aldehydes or Ketones

This classical route involves the condensation of 2-amino pyrazine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The process typically employs solvents such as dimethylformamide (DMF) or methanol, with reaction conditions optimized for yield.

Step Reagents Conditions Yield Reference
1 2-Amino pyrazine + aldehyde/ketone Reflux in methanol Up to 98% Literature reports (e.g.,)
2 Cyclization via dehydration Heating Variable

Note: The use of methanol as a solvent significantly improves yields compared to DMF, which tends to produce lower yields and inseparable regioisomeric mixtures.

Bromination and Functionalization

Attempts to functionalize the imidazo[1,2-a]pyrazine core via bromination often result in regioselectivity challenges, producing mixtures of dibrominated isomers. These intermediates can be further transformed through nucleophilic substitution or cross-coupling reactions.

Step Reagents Conditions Yield Reference
Bromination Brominating agents (e.g., N-bromosuccinimide) Controlled temperature Low to moderate
Substitution Nucleophiles (e.g., ammonia, amines) Telesubstitution conditions Poor yields, regioisomeric mixtures

Synthesis of 3-Aryl and 2-Aryl Imidazo[1,2-a]pyrazines

Recent advances focus on regioselective synthesis of aryl-substituted derivatives, which are crucial for pharmacological applications.

α-Bromination of Aryl Ketones

The synthesis begins with α-bromination of aryl ketones using pyridinium tribromide, yielding α-bromo ketones, which serve as key intermediates.

Step Reagents Conditions Yield Reference
α-Bromination Pyridinium tribromide Room temperature High

Formation of Aryl-Substituted Imidazo[1,2-a]pyrazines

The α-bromo ketones undergo substitution with 2-amino-3-chloropyrazine, followed by cyclization to produce 8-chloroimidazo[1,2-a]pyrazines.

Step Reagents Conditions Yield Reference
Condensation 2-Amino-3-chloropyrazine + α-bromo ketone Reflux in 1,4-dioxane Good yields (~70-80%)
Cyclization Acid-induced Heating High

Oxidation and Lithium Salt Formation

The final step involves oxidation (e.g., Swern oxidation) to generate the corresponding carboxylic acid derivatives, which are then converted to lithium salts via treatment with lithium hydroxide or lithium carbonate.

Step Reagents Conditions Yield Reference
Oxidation Swern reagent -78°C to room temperature Moderate to high
Salt formation Lithium hydroxide Aqueous solution Quantitative

Alternative Synthetic Strategies

One-Pot Multi-Component Reactions

Recent literature reports one-pot syntheses involving 2-aminopyrimidines and dibromoalkanes, facilitating rapid assembly of heterocyclic frameworks with minimal purification steps. These methods are advantageous for high-throughput synthesis and structural diversification.

Reagents Conditions Yield Reference
2-Aminopyrimidine + 1,2-bis(morpholinyl)-1,2-dibromoethane Microwave irradiation or reflux 30-50%

Microwave-Assisted Hydrazinolysis

Microwave-assisted hydrazinolysis offers a route to generate substituted imidazo[1,2-a]pyrazines with improved reaction times and yields, avoiding harsh acids.

Reagents Conditions Yield Reference
Hydrazine hydrate + heterocyclic precursors Microwave irradiation Variable

Summary of Key Data and Reaction Conditions

Method Starting Materials Key Reagents Solvent Temperature Typical Yield Remarks
Condensation + Cyclization 2-Amino pyrazine + aldehyde/ketone Acidic catalyst Methanol Reflux 98% High yield in optimized conditions
Bromination + Substitution Aryl ketones + amino pyrazine Pyridinium tribromide Acetone / Dioxane Room temp to reflux 70-80% regioselective synthesis
One-Pot Multi-Component 2-Aminopyrimidine + dibromoalkanes Base, microwave - Microwave or reflux 30-50% Rapid, versatile

Analytical Techniques for Confirmation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, where reducing agents are used to convert it into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced forms, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties, such as conductive polymers and advanced catalysts.

Biology: In biology, this compound may be used in the study of biological processes and pathways. It can serve as a probe or tool to investigate the function of specific proteins or enzymes in cells.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its ability to modulate biological targets involved in diseases such as cancer, inflammation, and neurological disorders.

Industry: In industry, this compound can be used in the development of new materials for various applications, including electronics, coatings, and adhesives. It may also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in cells. These targets may include proteins, enzymes, or receptors that play a role in various biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Counterion Effects : The lithium counterion in the target compound may improve solubility compared to neutral esters (e.g., methyl or benzyl derivatives) but likely less than hydrochlorides (e.g., ethyl derivative hydrochloride, 247.68 g/mol) due to ionic interactions .

Substituent Impact : Alkyl or aryl substitutions at positions 2, 6, or 7 significantly alter properties. For example, MCLA’s 4-methoxyphenyl group enhances chemiluminescence by 33-fold compared to unsubstituted analogs .

Ring Saturation : The tetrahydro configuration in all listed compounds increases stability and modulates electronic properties, critical for biological activity .

Chemiluminescence Probes

  • MCLA Analogs : Substituents at position 5 drastically affect luminescence. A dimethylene bridge between position 5 and a phenyl group at position 6 increases intensity by 33-fold compared to MCLA, while alkyl groups reduce it .
  • Cyclodextrin Conjugates : Derivatives with covalently bound cyclodextrin (e.g., β-cyclodextrin) exhibit improved water solubility and environmental stability, advantageous for in vivo applications .

Solubility and Stability

  • Hydrochloride Salts : Ethyl derivative hydrochloride (CAS 1171539-58-4) shows high aqueous solubility, making it suitable for biological assays .
  • Cyclodextrin Conjugates : Achieve >10 mg/mL solubility in water, addressing a common limitation of imidazo[1,2-a]pyrazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step processes:

Core Formation : Cyclization of pyrazine precursors with imidazole derivatives under reflux conditions (e.g., using acetic acid as a solvent at 100°C for 6–12 hours) .

Carboxylation : Introduction of the carboxylate group via nucleophilic substitution or Friedel-Crafts acylation, using reagents like benzyl chloroformate or methyl chlorooxalate .

Lithium Salt Formation : Neutralization of the carboxylic acid intermediate with lithium hydroxide in polar solvents (e.g., methanol/water mixtures) to enhance solubility .

  • Key parameters include temperature control (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to lithium hydroxide). Purity is confirmed via HPLC (>95%) and NMR .

Q. How does the structural conformation of this compound influence its solubility and stability?

  • Methodological Answer :

  • Solubility : The lithium(1+) counterion increases aqueous solubility compared to neutral analogs (e.g., benzyl esters). Polar solvents like DMSO or methanol are preferred for dissolution, as evidenced by solubility assays .
  • Stability : Degradation studies (TGA/DSC) show stability up to 150°C. Hygroscopicity is mitigated by storing the compound under inert gas (argon) with desiccants .
  • Structural analysis via X-ray crystallography (if available) or computational modeling (DFT) can confirm hydrogen-bonding networks that stabilize the imidazo-pyrazine core .

Q. What standard protocols are used to characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 to verify substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Li]+^+ peak) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios validated against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, alkylation) on the imidazo-pyrazine core alter bioactivity?

  • Methodological Answer :

  • Case Study : Fluorinated analogs (e.g., difluoromethyl at position 2) show enhanced antimicrobial activity (MIC reduced by 50% vs. non-fluorinated analogs) due to increased electrophilicity and membrane permeability .
  • Experimental Design :

Synthesize derivatives with systematic substituent changes (e.g., -CH3, -CF3, -Cl).

Test bioactivity via in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).

Correlate results with computational docking (AutoDock Vina) to identify binding affinity trends with targets like DNA gyrase or topoisomerase II .

Q. What strategies resolve contradictions in reported antitumor efficacy across cell lines?

  • Methodological Answer :

  • Data Contradiction Analysis :
  • Example : A study reports IC50 = 5 µM in HeLa cells but >50 µM in MCF-7 cells. Potential factors:

Cellular Uptake : Measure intracellular concentrations via LC-MS to rule out transport limitations .

Metabolic Stability : Incubate compounds with liver microsomes (e.g., human S9 fraction) to assess degradation rates .

Target Expression : Use qPCR/Western blot to quantify expression levels of putative targets (e.g., DNA repair enzymes) across cell lines .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADME Prediction :

Lipophilicity : Calculate logP values (e.g., using ChemAxon) to balance solubility and membrane permeability. Optimal range: 1.5–3.5 .

Metabolic Sites : Identify labile groups (e.g., ester linkages) via in silico metabolism simulators (e.g., StarDrop). Replace with bioisosteres (e.g., amides) to enhance stability .

  • Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.